molecular formula C16H16O3 B13451690 4-[3-(Propan-2-yl)phenoxy]benzoicacid

4-[3-(Propan-2-yl)phenoxy]benzoicacid

Katalognummer: B13451690
Molekulargewicht: 256.30 g/mol
InChI-Schlüssel: UZVIRTGDGUBKTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(Propan-2-yl)phenoxy]benzoic acid is an organic compound with the molecular formula C16H16O3 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a phenoxy group that contains an isopropyl group at the meta position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Propan-2-yl)phenoxy]benzoic acid typically involves the reaction of 3-(propan-2-yl)phenol with 4-chlorobenzoic acid under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chlorobenzoic acid, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 4-[3-(Propan-2-yl)phenoxy]benzoic acid can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-[3-(Propan-2-yl)phenoxy]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxy or benzoic acid rings, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones or carboxylated derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

4-[3-(Propan-2-yl)phenoxy]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the manufacture of polymers and resins.

Wirkmechanismus

The mechanism of action of 4-[3-(Propan-2-yl)phenoxy]benzoic acid depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that result in changes to cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-[2-(Propan-2-yl)phenoxy]benzoic acid: Similar structure but with the isopropyl group at the ortho position.

    4-[4-(Propan-2-yl)phenoxy]benzoic acid: Similar structure but with the isopropyl group at the para position.

    4-(Phenoxy)benzoic acid: Lacks the isopropyl group, making it less sterically hindered.

Uniqueness

4-[3-(Propan-2-yl)phenoxy]benzoic acid is unique due to the specific positioning of the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can affect the compound’s physical properties, such as solubility and melting point, as well as its chemical behavior in various reactions.

Eigenschaften

Molekularformel

C16H16O3

Molekulargewicht

256.30 g/mol

IUPAC-Name

4-(3-propan-2-ylphenoxy)benzoic acid

InChI

InChI=1S/C16H16O3/c1-11(2)13-4-3-5-15(10-13)19-14-8-6-12(7-9-14)16(17)18/h3-11H,1-2H3,(H,17,18)

InChI-Schlüssel

UZVIRTGDGUBKTR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC(=CC=C1)OC2=CC=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.